3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-5-3-4-6-16(13)25-17(22-23-20(25)27)11-15-7-9-24(10-8-15)19(26)18-14(2)21-12-28-18/h3-6,12,15H,7-11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMZTAIPAGPBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(N=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 358.43 g/mol
- CAS Number : 1247860-39-4
This compound features a triazole ring and a piperidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of triazoles, including the compound , exhibit significant anticancer properties. A study highlighted the ability of triazole derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of these compounds contribute to their interaction with multiple biological targets involved in cancer progression .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes. Notably, it shows promise as an inhibitor of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases and mood disorders. Preliminary studies suggest that modifications in the piperidine and thiazole groups can enhance inhibitory potency against MAO-A and MAO-B isoforms .
Table 1: Inhibitory Activity Against MAO Isoforms
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | TBD | MAO-A/B |
| Compound A | 0.060 ± 0.002 | MAO-A |
| Compound B | 0.241 ± 0.011 | MAO-A |
Note: TBD indicates that specific IC50 values for the compound are still under investigation.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study on similar thiazole derivatives indicated that compounds with structural similarities exhibited significant antibacterial effects against Gram-positive bacteria. This suggests a potential application in developing new antimicrobial agents .
Structural Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole and piperidine rings can lead to enhanced efficacy against specific targets:
- Piperidine Substituents : Alterations in the piperidine ring can influence binding affinity to target enzymes.
- Thiazole Variations : Different substituents on the thiazole ring can affect the overall biological profile, including cytotoxicity and selectivity.
Chemical Reactions Analysis
Synthetic Pathways and Reaction Optimization
The synthesis of this compound involves multi-step reactions, typically leveraging microwave-assisted techniques for improved efficiency. Key steps include:
Formation of the 1,2,4-Triazol-5(4H)-one Core
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Cyclocondensation : The triazolone ring is synthesized via cyclization of semicarbazide intermediates under alkaline conditions. For example, refluxing semicarbazide derivatives in 1% aqueous NaOH at 100°C for 4 hours yields the triazolone structure through intramolecular dehydration .
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Microwave Acceleration : Microwave irradiation reduces reaction times from hours (conventional heating) to minutes. For analogous triazolone derivatives, microwave methods achieve yields of 82–97% in 31–68 seconds compared to 9–19 hours for conventional methods .
Piperidine-Thiazole Coupling
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Amide Bond Formation : The 4-methylthiazole-5-carbonyl group is introduced to the piperidine ring via carbodiimide-mediated coupling (e.g., using EDCI/HOBt or HATU/DIPEA). Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed at 0–25°C.
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Catalytic Optimization : Triethylamine (TEA) is used to neutralize HCl byproducts, enhancing reaction efficiency.
Functionalization with o-Tolyl and Methylthiazole Groups
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Nucleophilic Substitution : The o-tolyl group is introduced via alkylation or nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in acetone) .
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Thiazole Ring Stability : The 4-methylthiazole moiety remains stable under acidic and basic conditions but may undergo electrophilic substitution at the 2-position under nitration or halogenation .
Reaction Conditions and Yield Data
The table below summarizes optimized reaction parameters for key synthetic steps:
Triazolone Ring Reactivity
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Hydrolysis : The triazolone ring undergoes hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding urea derivatives .
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Electrophilic Substitution : Bromination at the 3-position occurs using Br₂ in acetic acid .
Piperidine and Thiazole Modifications
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N-Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.
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Thiazole Functionalization : The methyl group on the thiazole ring undergoes oxidation (KMnO₄) to a carboxylic acid, enabling further derivatization .
Mechanistic Insights
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Cyclization Mechanism : The formation of the triazolone core proceeds via a nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water .
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Coupling Reactions : Amide bond formation follows a classical activation mechanism where HATU generates an active ester intermediate, facilitating nucleophilic acyl substitution.
Stability and Degradation Pathways
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Thermal Stability : The compound is stable up to 200°C but decomposes above this temperature, releasing CO and NH₃.
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiazole-piperidine bond, forming 4-methylthiazole-5-carboxylic acid and piperidine fragments .
Comparative Analysis of Synthetic Methods
The table below contrasts microwave-assisted and conventional synthesis for analogous triazolone derivatives:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 31–68 seconds | 9–19 hours |
| Yield (%) | 85–97 | 44–88 |
| Energy Consumption | Low | High |
| Scalability | Limited | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally related molecules from the provided evidence.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s 1,2,4-triazolone core differs from pyrimidine () or pyrazole (). Thiazolone in introduces a ketone group, contrasting with the triazolone’s lactam structure .
Substituent Effects :
- The o-tolyl group in the target compound provides steric hindrance compared to 3-hydroxyphenyl () or 4-methoxybenzylidene (). This may reduce solubility but improve membrane permeability .
- The 4-methylthiazole-5-carbonyl substituent in the target compound is unique among analogs, offering a rigid acylated thiazole for targeted interactions.
Biological Relevance :
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing this compound, and what are the critical intermediates?
A modular approach is typically employed, starting with the construction of the triazole and piperidine moieties. Key steps include:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH) .
- Piperidine-thiazole coupling : Acylation of the piperidine nitrogen with 4-methylthiazole-5-carbonyl chloride in the presence of a base like triethylamine .
- Methylation and functionalization : Alkylation of the triazole ring with o-tolyl groups using Ullmann or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) . Critical intermediates include the 1-(4-methylthiazole-5-carbonyl)piperidin-4-ylmethanol and 4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one precursors.
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions, with emphasis on distinguishing triazole protons (δ 7.5–8.5 ppm) and piperidine methylene signals (δ 3.0–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₃N₅O₂S: 418.1654) .
- Single-crystal X-ray diffraction : For unambiguous confirmation of stereochemistry and ring conformations, as demonstrated in structurally analogous thiazole-triazole hybrids .
Q. How can researchers optimize reaction yields in the final coupling step?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalyst screening : Test Pd-based catalysts (PdCl₂, Pd(OAc)₂) with ligands like XPhos or SPhos to improve cross-coupling efficiency .
- Temperature control : Maintain 80–100°C for 12–24 hours to balance reaction progress and side-product formation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to target proteins?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase targets). Focus on hydrogen bonding between the triazole ring and catalytic residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., o-tolyl vs. p-fluorophenyl) with bioactivity data to identify critical pharmacophoric features .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding mode persistence .
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Assay standardization : Re-evaluate IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Compare hepatic microsomal degradation rates (e.g., t₁/₂ in human vs. rat microsomes) to identify species-specific discrepancies .
- Off-target profiling : Screen against related targets (e.g., GPCRs, ion channels) to rule out unintended interactions influencing reported activities .
Q. What methodologies assess the compound’s physicochemical stability under varying conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions, followed by HPLC purity analysis .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability suitable for long-term storage) .
- Solubility profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and calculate logP via HPLC (anticipated logP ~2.5 due to hydrophobic o-tolyl and methylthiazole groups) .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Directing group strategy : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer electrophilic substitution to the desired triazole position .
- Metal-mediated C–H activation : Employ Rh or Ru catalysts to selectively functionalize the triazole C4 position, as seen in analogous heterocyclic systems .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor the more stable regioisomer, confirmed by NOESY NMR .
Methodological Considerations
- Contradictory data resolution : Cross-validate synthetic protocols (e.g., alternative coupling reagents for piperidine-thiazole linkage) to identify step-specific variability .
- Bioactivity validation : Use orthogonal assays (e.g., fluorescence polarization and radiometric assays) to confirm target inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
